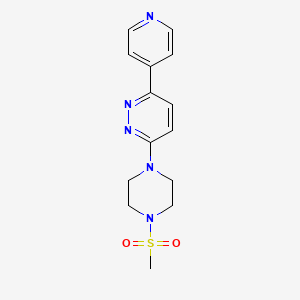![molecular formula C22H25N5O2S B6529040 3-(pyridin-3-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine CAS No. 946274-26-6](/img/structure/B6529040.png)
3-(pyridin-3-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyridin-3-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine is an organic compound that has been studied in recent years due to its potential applications in a variety of scientific fields. This compound is a derivative of pyridazine and contains a piperazine group, which is known for its ability to bind to other molecules. The compound has been studied for its potential use in drug synthesis, as well as its application in the fields of biochemistry and physiology.
科学研究应用
3-(Pyridin-3-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine has been studied for its potential application in a variety of scientific fields. The compound has been found to be useful in the synthesis of drugs, as it is able to form strong bonds with other molecules. Additionally, the compound has been studied for its potential use in biochemistry and physiology, as it has been found to interact with various proteins and enzymes in the body.
作用机制
The mechanism of action of 3-(Pyridin-3-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine is largely unknown. However, it is believed that the compound binds to proteins and enzymes in the body, altering their structure and function. This binding is thought to be mediated by the piperazine group, which is known for its ability to form strong bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Pyridin-3-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine are largely unknown. However, the compound has been found to interact with various proteins and enzymes in the body, potentially altering their structure and function. Additionally, the compound has been found to have an inhibitory effect on certain enzymes, suggesting it may be useful in the treatment of certain diseases.
实验室实验的优点和局限性
The advantages of using 3-(Pyridin-3-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine in laboratory experiments include its relatively low cost and its ability to form strong bonds with other molecules. Additionally, the compound is relatively easy to synthesize and is stable in aqueous solution. However, the compound is not very soluble in organic solvents, which can limit its utility in certain experiments. Additionally, the mechanism of action of the compound is still largely unknown, which can make it difficult to predict its effects in certain experiments.
未来方向
The potential future directions for 3-(Pyridin-3-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine research include further study of its mechanism of action, as well as its potential applications in drug synthesis and biochemistry. Additionally, further research could be conducted to evaluate the compound’s potential as a therapeutic agent for the treatment of certain diseases. Additionally, further research could be conducted to explore the compound’s ability to form strong bonds with other molecules, as this could be useful in a variety of applications. Finally, further research could be conducted to evaluate the compound’s potential as a tool for studying various biochemical and physiological processes.
合成方法
3-(Pyridin-3-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine can be synthesized by the reaction of pyridine with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base. This reaction is typically carried out in aqueous solution at room temperature. The reaction produces the desired compound in a yield of approximately 70%.
属性
IUPAC Name |
3-pyridin-3-yl-6-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-16-13-17(2)22(18(3)14-16)30(28,29)27-11-9-26(10-12-27)21-7-6-20(24-25-21)19-5-4-8-23-15-19/h4-8,13-15H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZQMPVGKPCVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Mesitylsulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-propyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one](/img/structure/B6528968.png)
![3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528972.png)
![3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B6528985.png)
![3-[4-(2-ethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B6528992.png)

![3-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6529002.png)
![3-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6529007.png)
![3-(pyridin-4-yl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine](/img/structure/B6529017.png)
![3-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6529022.png)
![3-[4-(2,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6529023.png)
![3-(pyridin-4-yl)-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine](/img/structure/B6529025.png)
![3-[4-(benzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6529032.png)
![3-[4-(3-fluoro-4-methoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6529048.png)
![3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6529054.png)